REACTION_CXSMILES
|
[OH-].[Na+].[Cl:3][C:4]1[CH:5]=[C:6]([C:10]2[C:19]3[C:14](=[N:15][C:16]([CH3:20])=[CH:17][CH:18]=3)[N:13]([CH2:21][CH3:22])[C:12](=[O:23])[C:11]=2[CH2:24][CH2:25][C:26]([O:28]CC)=[O:27])[CH:7]=[CH:8][CH:9]=1.Cl>C1COCC1.CO>[Cl:3][C:4]1[CH:5]=[C:6]([C:10]2[C:19]3[C:14](=[N:15][C:16]([CH3:20])=[CH:17][CH:18]=3)[N:13]([CH2:21][CH3:22])[C:12](=[O:23])[C:11]=2[CH2:24][CH2:25][C:26]([OH:28])=[O:27])[CH:7]=[CH:8][CH:9]=1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
THF methanol
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.CO
|
Name
|
ethyl 3-[4-(3-chlorophenyl)-1-ethyl-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl]propanoate
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1)C1=C(C(N(C2=NC(=CC=C12)C)CC)=O)CCC(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
by stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated brine
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by a silica gel column chromatography (chloroform-methanol)
|
Type
|
CUSTOM
|
Details
|
further recrystallized from diisopropyl ether-ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)C1=C(C(N(C2=NC(=CC=C12)C)CC)=O)CCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.27 g | |
YIELD: CALCULATEDPERCENTYIELD | 50.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |